2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Overview
Description
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with methanesulfonyl chloride in the presence of a base.
Oxolane Ring Attachment: The oxolane ring can be attached via nucleophilic substitution reactions involving appropriate oxolane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A simpler benzamide derivative with similar structural features.
Methanesulfonamide: Contains the sulfonamide group but lacks the benzamide core.
Oxolane Derivatives: Compounds containing the oxolane ring but different functional groups.
Uniqueness
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-13(15(18)16-10-12-6-5-9-21-12)7-4-8-14(11)17(2)22(3,19)20/h4,7-8,12H,5-6,9-10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCHSNDMSXORJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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